molecular formula C7H13N3O B13958948 Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine

Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine

Cat. No.: B13958948
M. Wt: 155.20 g/mol
InChI Key: YKLQVPQLDNWCIB-UHFFFAOYSA-N
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Description

Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine is a chemical compound featuring a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry. This scaffold is recognized for its versatility as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead molecules in drug discovery programs . The structure combines a 3-propyl substitution on the oxadiazole ring with an N-methylaminomethyl side chain, making it a valuable building block for constructing more complex molecules. Researchers utilize this and similar 1,2,4-oxadiazolyl methylamine derivatives as key intermediates in the synthesis of compounds for various biological evaluations . Based on the known profiles of analogous compounds, this amine may possess significant biological activity. Derivatives containing the 1,2,4-oxadiazole moiety have been investigated for a range of therapeutic applications, including serving as anticancer agents by inducing apoptosis and inhibiting cell proliferation , antimicrobial agents against bacterial and fungal pathogens , and anti-inflammatory agents that can reduce markers of inflammation . The propyl and methylamine substituents make this a promising scaffold for developing novel ligands for various enzymatic targets. As with all such reagents, this product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information before use.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

N-methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine

InChI

InChI=1S/C7H13N3O/c1-3-4-6-9-7(5-8-2)11-10-6/h8H,3-5H2,1-2H3

InChI Key

YKLQVPQLDNWCIB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CNC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl-(3-propyl-oxadiazol-5-ylmethyl)amine primarily involves the cyclization of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acid chlorides), leading to the formation of the 1,2,4-oxadiazole ring system. The methylaminomethyl substituent is introduced via alkylation or reductive amination strategies on the oxadiazole intermediate.

Key steps include:

  • Preparation of amidoxime precursors from nitriles or cyanoimidates.
  • Cyclodehydration with carboxylic acid derivatives or acid chlorides.
  • Introduction of the propyl substituent at position 3.
  • Functionalization at position 5 with a methylaminomethyl group through nucleophilic substitution or reductive amination.

This approach is supported by industrial methods that optimize reaction conditions and use continuous flow reactors to enhance yield and purity.

Specific Preparation Methods

Cyclization of Amidoximes with Acid Derivatives

The core oxadiazole ring is formed by cyclization of amidoximes with carboxylic acid derivatives such as acid chlorides under basic conditions. This reaction typically proceeds via nucleophilic attack of the amidoxime on the acid chloride, followed by ring closure and dehydration to yield the 1,2,4-oxadiazole ring.

  • Reaction conditions: Basic medium (e.g., triethylamine), anhydrous solvents like dichloromethane or toluene, temperatures ranging from 0 °C to reflux.
  • Example: Amidoxime of propionyl derivative reacts with methylamine or methylaminomethyl chloride to introduce the methylaminomethyl substituent at position 5.

Industrial Scale Synthesis

Industrial production often employs continuous flow reactors to improve reaction control, yield, and purity. Solvent and catalyst choices are critical:

  • Solvents: Anhydrous dichloromethane, toluene, or acetonitrile.
  • Catalysts: Organic bases such as triethylamine or diisopropylethylamine.
  • Process optimization: Reaction times, temperatures, and reagent stoichiometries are fine-tuned to minimize impurities and maximize throughput.

Representative Synthetic Procedure (Summary)

Step Reagents/Conditions Description Yield / Notes
1. Amidoxime Formation Hydroxylamine hydrochloride, substituted nitrile, NaOH, ethanol/water reflux Conversion of nitrile to amidoxime intermediate High yield, typically >80%
2. Cyclization Amidoxime + acid chloride, triethylamine, anhydrous solvent, room temp to reflux Formation of 1,2,4-oxadiazole ring Moderate to good yield (50-70%)
3. Alkylation Chloromethyl-oxadiazole + methylamine, DCM, nitrogen atmosphere Introduction of methylaminomethyl group Purified by chromatography, >95% purity achievable
4. Purification Column chromatography, recrystallization Isolation of pure product Purity confirmed by HPLC and NMR

Chemical Reaction Analysis

  • Oxidation: The oxadiazole ring can be oxidized to N-oxides using agents like hydrogen peroxide or peracids.
  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to amine derivatives.
  • Substitution: Nucleophilic substitution reactions with amines, thiols, or alcohols under acidic or basic conditions allow further functionalization.

Comparative Insights from Related Oxadiazole Syntheses

Studies on related 1,2,4-oxadiazole derivatives show that:

  • Cyclization of amidoximes with activated carboxylic acid derivatives is a general and robust method.
  • Use of N-cyanoimidates and hydroxylamine salts under mild conditions (0–50 °C) in inert solvents like methanol or ethanol yields 5-amino-1,2,4-oxadiazoles efficiently.
  • Reductive amination and nucleophilic substitution are preferred for introducing aminoalkyl substituents due to selectivity and mild conditions.

Analytical Characterization and Purity Confirmation

  • NMR Spectroscopy: Proton NMR signals for methylamine protons typically appear at δ 1.8–2.2 ppm.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases confirm purity >95%.
  • Mass Spectrometry: Confirms molecular weight and structure.
  • TLC: Used for reaction monitoring with silica gel plates and appropriate solvent systems.

Summary Table of Preparation Routes

Preparation Step Method Key Reagents Conditions Yield/Purity Reference
Amidoxime formation Reaction of nitrile with hydroxylamine salt Nitrile, hydroxylamine hydrochloride, NaOH Reflux in EtOH/H2O >80%
Oxadiazole ring formation Cyclization with acid chloride Amidoxime, acid chloride, triethylamine Room temp to reflux in DCM 50–70%
Methylaminomethyl introduction Nucleophilic substitution or reductive amination Chloromethyl-oxadiazole, methylamine or aldehyde, NaBH3CN Anhydrous DCM, 25–40 °C, pH 6.5–7.5 >95% purity
Purification Column chromatography, recrystallization Silica gel, solvents Ambient High purity confirmed

Research Perspectives and Industrial Relevance

  • The synthetic routes described are consistent with those used for related oxadiazole derivatives with demonstrated biological activities.
  • Industrial methods emphasize continuous flow and optimized conditions to scale up production efficiently.
  • The compound’s preparation is adaptable for structural analog development, enabling medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine" is not available within the provided search results, the search does yield information about related compounds and their applications that can provide context.

Oxadiazoles as a Scaffold in Pharmaceutical Chemistry
Oxadiazoles, including 1,2,4-oxadiazoles, are important heterocyclic compounds with applications in medicinal chemistry . They can act as bioisosteres of common chemical bonds like ester or amide bonds .

Alpha2delta Ligands and用途 in Neurological Disorders
Tetrazole and oxadiazolone-substituted β-amino acids derivatives have activity as alpha2delta ligands, also referred to as 2δ ligands . These ligands have an affinity for the α2δ subunit of calcium channels and are related to gamma-aminobutyric acid (GABA) analogs .

Alpha2delta ligands like Gabapentin are used clinically for the treatment of epilepsy and neuropathic pain . Such compounds can be useful in treating conditions such as faintness attacks, epilepsy, asphyxia, general anoxia, hypoxia, spinal cord trauma, traumatic brain injury, head trauma, cerebral ischemia, stroke, cramp, and cerebral vascular disorders .

Isotopes in Pharmaceutical Research
Isotopically labeled compounds, including those with isotopes of hydrogen, carbon, nitrogen, oxygen, fluorine, and chlorine (such as Tritium 3H^3H and Carbon-14 14C^{14}C), can be incorporated into the title compounds and are useful in drug and substrate tissue distribution assays . Furthermore, heavier isotopes like deuterium 2H^2H can enhance metabolic stability, potentially leading to increased in vivo half-life or reduced dosage requirements .

Specific Oxadiazole Compounds

  • 3-(chloromethyl)-5-propyl-1,2,4-oxadiazole: This compound is listed as one of numerous organic compounds for life science products .
  • N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine: This compound is available for purchase, suggesting its use in chemical synthesis or research .
  • methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amine: This compound is also commercially available .

Relevant search terms for further research
To find more specific information, consider researching the following related topics:

  • Alpha2delta ligands
  • Gabapentin analogs
  • Oxadiazole synthesis and applications in drug discovery
  • Use of isotopes in drug metabolism studies

Mechanism of Action

The mechanism of action of Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .

Comparison with Similar Compounds

Key Observations:

The phenyl derivative (CAS 90564-77-5) exhibits higher molecular rigidity due to the aromatic ring, which may reduce conformational flexibility .

Synthesis and Purity :

  • The phenyl analog is synthesized with 97% purity, though specific yields are unreported . In contrast, related 1,2,4-thiadiazol-5-amine derivatives (e.g., compound 20 in ) show yields as low as 6% with high purity (98–99%), suggesting synthetic challenges for oxadiazole systems .

Thermal Stability :

  • The phenyl analog demonstrates a melting point >170°C (with decomposition), indicative of thermal stability, whereas data for the propyl variant are unavailable .

Solubility: The phenyl derivative is sparingly soluble in DMSO and methanol, while the propyl analog’s solubility is predicted to be influenced by its alkyl chain .

Comparison with 1,2,4-Thiadiazole and Triazole Analogs

Compound Class Example Compound (from Evidence) Key Feature Biological Relevance Reference
1,2,4-Thiadiazol-5-amine Compound 20 () Pyridine and cyclopropyl substituents Macrofilaricidal activity (IC50 ≤1 µM)
1,2,4-Triazole Compound in Pyridine and tetrahydropyran substituents Synthetic intermediate

Key Differences:

  • Electron Distribution : The oxygen atom in oxadiazoles vs. sulfur in thiadiazoles alters electron density, affecting binding to biological targets .
  • Bioactivity : Thiadiazole derivatives in exhibit macrofilaricidal activity, whereas oxadiazole analogs lack reported data .

Physicochemical and Commercial Considerations

  • Commercial Availability : Methyl-(3-phenyl-[1,2,4]oxadiazol-5-ylmethyl)amine is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
  • Purity Trends : High purity (>95%) is common among these heterocycles, emphasizing their use in rigorous pharmaceutical research .

Biological Activity

Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by alkylation processes. A common synthetic route includes reacting appropriate amidoximes with carboxylic acid derivatives under dehydrating conditions to yield the desired oxadiazole structure. Advanced techniques such as continuous flow reactors are often employed to enhance yield and purity in industrial settings .

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Comparison with Ciprofloxacin
Staphylococcus aureus9.00 ± 4.12Similar
Escherichia coli9.00 ± 4.12Similar
Bacillus subtilis9.00 ± 4.12Similar

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-468 (Breast)0.37Proteasome inhibition
A549 (Lung)0.60Induction of apoptosis

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring facilitates binding to enzymes and receptors involved in critical signaling pathways related to inflammation and cancer progression .

Proteasome Inhibition

Recent studies have highlighted its role as a non-covalent proteasome inhibitor, which is crucial for regulating protein degradation pathways in cancer cells . This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cell death.

Case Studies

A notable case study involved the evaluation of this compound's effects on human breast cancer cells (MDA-MB-468). The compound was found to significantly reduce cell viability at low micromolar concentrations while exhibiting minimal toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine, and how can purity be optimized?

  • Methodology :

  • Route 1 : React 3-propyl-5-(chloromethyl)-1,2,4-oxadiazole with methylamine in anhydrous DCM under nitrogen. Monitor progress via TLC (silica gel, hexane/EtOAc 7:3). Purify via column chromatography (gradient elution) to isolate the amine product .
  • Route 2 : Use reductive amination with formaldehyde and sodium cyanoborohydride. Optimize pH (6.5–7.5) and temperature (25–40°C) to minimize side products.
  • Purity Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water 60:40, 1 mL/min) and NMR (integration of amine protons at δ 1.8–2.2 ppm) .
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Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm connectivity (e.g., oxadiazole ring protons at δ 8.2–8.5 ppm, propyl chain integration).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]+^+.
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict reactivity .
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Q. What stability challenges arise during storage, and how can degradation products be identified?

  • Methodology :

  • Stress Testing : Expose the compound to heat (40–60°C), light (UV-Vis), and varying pH (2–12) for 14 days. Monitor degradation via HPLC.
  • Degradation Pathways : Oxadiazole ring hydrolysis under acidic conditions generates carboxylic acid derivatives; amine oxidation forms nitroso intermediates .

Q. Which computational tools are suitable for predicting biological activity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against targets like G-protein-coupled receptors (GPCRs). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

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  • ADMET Prediction : Employ SwissADME to evaluate permeability, cytochrome inhibition, and bioavailability .

Advanced Research Questions

Q. How can in vivo pharmacokinetics be systematically studied for this compound?

  • Methodology :

  • Animal Models : Administer intravenously (IV) and orally (PO) to rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h.
  • Bioanalysis : Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, t1/2t_{1/2}, and bioavailability (F%) using non-compartmental analysis .
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Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology :

  • SAR Expansion : Synthesize analogs (e.g., varying alkyl chain length, replacing oxadiazole with thiadiazole). Test in bioassays (e.g., enzyme inhibition, cytotoxicity).
  • Meta-Analysis : Aggregate data from multiple studies; apply multivariate regression to identify confounding variables (e.g., solvent polarity, assay temperature) .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Sensitivity Analysis : Vary force field parameters (e.g., AMBER vs. CHARMM) to assess docking pose robustness.
  • Experimental Validation : Repeat assays with strict controls (e.g., ATP levels in kinase assays). Cross-validate with orthogonal techniques like SPR .

Q. What green chemistry approaches can improve the sustainability of its synthesis?

  • Methodology :

  • Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Catalysis : Use immobilized lipases for amide bond formation. Track E-factor (kg waste/kg product) and atom economy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.